

# Potential Toxicological Profile of N,N-Diformylmescaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | N,N-Diformylmescaline |           |
| Cat. No.:            | B10854090             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available information on N,N-Diformylmescaline and related compounds to project a potential toxicological profile. As of the date of this guide, no formal toxicological studies have been conducted on N,N-Diformylmescaline itself. The information herein is based on the known properties of its parent compound, mescaline, and the toxicological data of its predicted degradation products and structurally related molecules. This guide is intended for informational purposes for research and drug development professionals and is not a substitute for rigorous, empirical toxicological evaluation.

# Introduction

**N,N-Diformylmescaline** is a novel analog of the classic psychedelic, mescaline. Structurally, it is the N,N-diformylated derivative of 3,4,5-trimethoxyphenethylamine. Recent findings indicate that **N,N-Diformylmescaline** is chemically unstable, particularly under acidic or basic conditions, and is hypothesized to function as a prodrug to mescaline.[1] Its instability suggests that any toxicological assessment must consider the profiles of its degradation products: N-formylmescaline and, ultimately, mescaline. This guide provides a comprehensive overview of the anticipated toxicological profile of **N,N-Diformylmescaline**, drawing upon existing data for mescaline and related formyl compounds.

# **Physicochemical Properties and Stability**



The defining characteristic of **N,N-Diformylmescaline** is its propensity to degrade in solution. Studies have shown that it breaks down into N-formylmescaline, which can be further hydrolyzed to mescaline.[1] This degradation is significant as it implies that in vivo, **N,N-Diformylmescaline** is unlikely to remain intact for a prolonged period, and its pharmacological and toxicological effects will be largely attributable to its metabolites.

Table 1: Stability Profile of N,N-Diformylmescaline

| Condition                     | Degradation<br>Products         | Implication                                                     | Reference |
|-------------------------------|---------------------------------|-----------------------------------------------------------------|-----------|
| Acidic and Basic<br>Solutions | N-formylmescaline,<br>Mescaline | Potential for in vivo hydrolysis in the stomach and intestines. | [1]       |

## **Predicted Pharmacokinetics**

The pharmacokinetic profile of **N,N-Diformylmescaline** is expected to be complex and largely dictated by its degradation rate.

# Absorption, Distribution, Metabolism, and Excretion (ADME)

- Absorption: If administered orally, N,N-Diformylmescaline will likely undergo significant
  hydrolysis in the acidic environment of the stomach to N-formylmescaline and mescaline
  before absorption. The absorption characteristics would then mirror those of mescaline.
- Distribution: Following absorption, the distribution will primarily be that of mescaline and any
  remaining N-formylmescaline. Mescaline is known to cross the blood-brain barrier to exert its
  psychoactive effects.
- Metabolism: The primary metabolic pathway is anticipated to be the hydrolysis of the formyl groups. Once converted to mescaline, it will follow the established metabolic pathways of mescaline, which include oxidative deamination to 3,4,5-trimethoxyphenylacetic acid



(TMPA).[2] N-acetylation is another known metabolic route for mescaline.[3] The formyl groups themselves would be metabolized to formic acid.

• Excretion: Mescaline and its metabolites are primarily excreted in the urine.[2] It is expected that the degradation products of **N,N-Diformylmescaline** will follow a similar excretion pattern.



Click to download full resolution via product page

Predicted metabolic degradation of N,N-Diformylmescaline.

# **Potential Toxicological Profile**

The toxicology of **N,N-Diformylmescaline** will be a composite of the effects of the parent compound (if any systemic exposure occurs), its primary degradation product N-formylmescaline, the ultimate active product mescaline, and the released formyl groups (as formic acid).

# **Acute Toxicity**

The acute toxicity is expected to be similar to that of mescaline. Common effects of mescaline exposure include hallucinations, tachycardia, agitation, and mydriasis.[4][5] Vomiting has also been reported.[4] Life-threatening toxicity from mescaline is not commonly reported.[4][5] The acute toxicity of formic acid is characterized by corrosive effects on the gastrointestinal tract upon ingestion and metabolic acidosis.[6][7]

Table 2: Acute Toxicity Data of Related Compounds



| Compound    | Species | Route | LD50                                 | Reference |
|-------------|---------|-------|--------------------------------------|-----------|
| Mescaline   | Dog     | i.m.  | 2500 μg/kg<br>(lowest toxic<br>dose) | [2]       |
| Formic Acid | Rat     | Oral  | 1100 - 1850<br>mg/kg                 | [6]       |
| Formic Acid | Mouse   | Oral  | 700 - 1100<br>mg/kg                  | [6]       |
| Formamide   | Rat     | Oral  | >2000 mg/kg                          | [8]       |

# **Chronic Toxicity**

No data is available for the chronic toxicity of **N,N-Diformylmescaline**. Chronic exposure to mescaline is not well-studied in a clinical context, though its long-term use in religious ceremonies by Native Americans has not been associated with an increased risk of mental health disorders.[9] Chronic exposure to formamide in animal studies has shown effects on body weight and, in some cases, bone marrow hyperplasia.[10]

# **Genotoxicity and Carcinogenicity**

There is no available data on the genotoxicity or carcinogenicity of **N,N-Diformylmescaline** or N-formylmescaline. Mescaline itself has not been extensively studied for these endpoints. Formamide did not show evidence of mutagenicity in a series of short-term assays.[10] In 2-year gavage studies, there was no evidence of carcinogenic activity of formamide in rats.[10]

# Reproductive and Developmental Toxicity

The reproductive and developmental toxicity of **N,N-Diformylmescaline** is unknown. There is a report suggesting a possible association between mescaline use during pregnancy and fetal abnormalities.[9] Formamide is classified as toxic to reproductive health and may cause harm to the unborn child.[8][11]

# Proposed Experimental Protocols for Toxicological Assessment



To definitively determine the toxicological profile of **N,N-Diformylmescaline**, a series of in vitro and in vivo studies are required.

# **In Vitro Toxicity Assays**

- Cytotoxicity: Assays using cell lines such as HepG2 (liver), Caco-2 (intestinal), and SH-SY5Y (neuronal) to determine the concentration at which N,N-Diformylmescaline, N-formylmescaline, and mescaline induce cell death.
- Genotoxicity: Ames test to assess mutagenicity, and in vitro micronucleus and chromosomal aberration assays to evaluate clastogenicity.
- Metabolic Stability: Incubation with liver microsomes or S9 fractions to determine the rate of metabolism and identify metabolites.



Click to download full resolution via product page

Workflow for in vitro toxicological evaluation.

# In Vivo Toxicity Studies

- Acute Toxicity: A dose-range finding study in rodents (e.g., rats or mice) to determine the LD50 and identify signs of acute toxicity.
- Repeated Dose Toxicity: Sub-chronic (28-day or 90-day) studies in rodents to evaluate the
  effects of repeated exposure on clinical signs, body weight, clinical pathology, and



histopathology of major organs.

 Pharmacokinetics: Studies in an animal model to determine the absorption, distribution, metabolism, and excretion profile of N,N-Diformylmescaline and its primary metabolites.

# **Signaling Pathways of Interest**

The primary pharmacological target of mescaline is the serotonin 5-HT2A receptor, where it acts as an agonist.[12] This interaction is believed to mediate its psychedelic effects. Therefore, any investigation into the neurotoxicity or psychoactive effects of **N,N-Diformylmescaline** should focus on its and its metabolites' interactions with the serotonergic system.





Click to download full resolution via product page

Simplified signaling pathway of mescaline at the 5-HT2A receptor.

#### Conclusion

The toxicological profile of **N,N-Diformylmescaline** is predicted to be predominantly that of its principal degradation product, mescaline. The acute effects are likely to be sympathomimetic and psychoactive, consistent with mescaline's known pharmacology. The contribution of N-



formylmescaline and formic acid to the overall toxicity profile requires further investigation. Due to the lack of empirical data, the potential for chronic, genetic, and reproductive toxicity remains largely unknown and should be a priority for future research. Any development or research involving **N,N-Diformylmescaline** must proceed with caution and be accompanied by a thorough toxicological evaluation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. N,N-Diformylmescaline: A novel analogue of mescaline detected in Queensland PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Acute formic acid poisoning in a rubber plantation worker PMC [pmc.ncbi.nlm.nih.gov]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. oxfordtreatment.com [oxfordtreatment.com]
- 10. Toxicology and carcinogenesis studies of formamide (Cas No. 75-12-7) in F344/N rats and B6C3F1 mice (gavage studies) PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formamide Wikipedia [en.wikipedia.org]
- 12. Mescaline: The forgotten psychedelic PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Potential Toxicological Profile of N,N-Diformylmescaline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854090#potential-toxicological-profile-of-n-n-diformylmescaline]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com